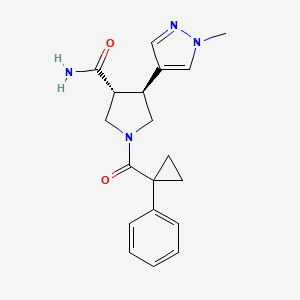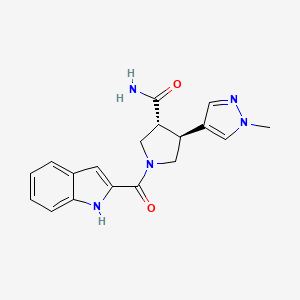![molecular formula C16H15F2N3O2 B6692860 3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide](/img/structure/B6692860.png)
3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound contains a pyridine ring substituted with difluoro and carboxamide groups, as well as a pyridinyl oxolane moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Oxolane Moiety: This step involves the reaction of a pyridine derivative with an oxolane precursor under specific conditions to form the pyridinyl oxolane structure.
Introduction of Difluoro Groups: The difluoro groups are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with a suitable amine, such as methylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-N-methylpyridine-2-carboxamide: Lacks the pyridinyl oxolane moiety.
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide: Lacks the difluoro groups.
3,5-difluoro-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide: Lacks the N-methyl group.
Uniqueness
The uniqueness of 3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-21(16(22)14-12(18)7-11(17)9-20-14)13-4-6-23-15(13)10-3-2-5-19-8-10/h2-3,5,7-9,13,15H,4,6H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVHAIHLOQMAAL-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1C2=CN=CC=C2)C(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C(=O)C3=C(C=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aR,7aS)-1-(1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692777.png)
![(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692779.png)
![(4aR,7aS)-1-(2-ethoxy-3-fluorobenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692780.png)
![5-[(4aR,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carbonyl]-2-fluorobenzonitrile](/img/structure/B6692788.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclohepta-2,4,6-triene-1-carboxamide](/img/structure/B6692798.png)
![(4aR,7aS)-6-methyl-1-[2-(trifluoromethoxy)benzoyl]-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692806.png)
![(4aR,7aS)-1-[2-(methoxymethyl)benzoyl]-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692813.png)
![(4aR,7aS)-1-(4-cyclopropyl-2-methylpyrimidine-5-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692821.png)


![(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide](/img/structure/B6692836.png)
![N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6692854.png)
![2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692864.png)
![4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692865.png)
